3,3'-(E)-diazene-1,2-diylbis[4-(4-methoxyphenyl)-1,2,5-oxadiazole]
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Overview
Description
3-(4-METHOXYPHENYL)-4-[(1E)-2-[4-(4-METHOXYPHENYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-YL]-1,2,5-OXADIAZOLE is a complex organic compound characterized by the presence of oxadiazole rings and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-4-[(1E)-2-[4-(4-METHOXYPHENYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-YL]-1,2,5-OXADIAZOLE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Diazotization Reaction: The diazotization of aromatic amines followed by coupling with oxadiazole derivatives forms the azo linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo linkage can yield corresponding hydrazo compounds.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(4-METHOXYPHENYL)-4-[(1E)-2-[4-(4-METHOXYPHENYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-YL]-1,2,5-OXADIAZOLE has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with biological targets.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole rings and azo linkage play crucial roles in binding to these targets, leading to modulation of biological pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHOXYPHENYL)-1,2,5-OXADIAZOLE: Shares the oxadiazole ring but lacks the azo linkage.
3-(4-METHOXYPHENYL)-1,2,5-OXADIAZOLE: Similar structure but without the diazenyl group.
Uniqueness
3-(4-METHOXYPHENYL)-4-[(1E)-2-[4-(4-METHOXYPHENYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-YL]-1,2,5-OXADIAZOLE is unique due to the presence of both oxadiazole rings and an azo linkage, which confer distinct electronic and steric properties. These features enhance its utility in various applications, particularly in materials science and medicinal chemistry.
Properties
Molecular Formula |
C18H14N6O4 |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
bis[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]diazene |
InChI |
InChI=1S/C18H14N6O4/c1-25-13-7-3-11(4-8-13)15-17(23-27-21-15)19-20-18-16(22-28-24-18)12-5-9-14(26-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
FMSWGEVOJGRRAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2N=NC3=NON=C3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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